Ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and chlorine atoms on the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 3-bromo-4,6-dichloroaniline and ethyl glyoxylate. The reaction is carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different oxidation states of the indole ring .
Scientific Research Applications
Ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
Ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate can be compared with other similar compounds such as:
- Ethyl 5-bromo-1H-indole-2-carboxylate
- Ethyl 4,6-dichloro-1H-indole-2-carboxylate
- Ethyl 3-formyl-1H-indole-2-carboxylate
These compounds share the indole core structure but differ in the substituents attached to the ring. The presence of different halogens or functional groups can significantly influence their chemical reactivity and biological activity. This compound is unique due to the combination of bromine and chlorine atoms, which can impart distinct properties compared to its analogs .
Properties
CAS No. |
137836-40-9 |
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Molecular Formula |
C11H8BrCl2NO2 |
Molecular Weight |
336.99 g/mol |
IUPAC Name |
ethyl 3-bromo-4,6-dichloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H8BrCl2NO2/c1-2-17-11(16)10-9(12)8-6(14)3-5(13)4-7(8)15-10/h3-4,15H,2H2,1H3 |
InChI Key |
RTQCDBBCERQSJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)Br |
Origin of Product |
United States |
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